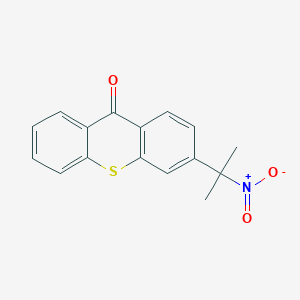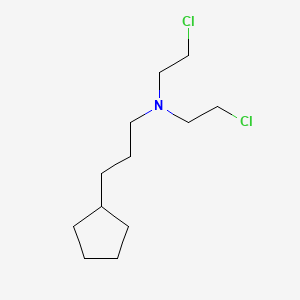
N,N-Bis(2-chloroethyl)-3-cyclopentyl-propan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Bis(2-chloroethyl)-3-cyclopentyl-propan-1-amine: is an organic compound that belongs to the class of nitrogen mustards. These compounds are known for their alkylating properties, which make them useful in various chemical and biological applications. The compound is characterized by the presence of two chloroethyl groups attached to a nitrogen atom, along with a cyclopentyl group and a propan-1-amine backbone.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Bis(2-chloroethyl)-3-cyclopentyl-propan-1-amine typically involves the reaction of 3-cyclopentylpropan-1-amine with 2-chloroethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve a multi-step process that includes the preparation of intermediate compounds, followed by their reaction with chloroethyl chloride. The process is optimized to achieve high yields and purity of the final product.
化学反応の分析
Types of Reactions: N,N-Bis(2-chloroethyl)-3-cyclopentyl-propan-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl groups can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of secondary amines.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in polar solvents.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Reactions: Formation of N-substituted derivatives.
Oxidation Reactions: Formation of N-oxides.
Reduction Reactions: Formation of secondary amines.
科学的研究の応用
Chemistry: N,N-Bis(2-chloroethyl)-3-cyclopentyl-propan-1-amine is used as an intermediate in the synthesis of various organic compounds. Its alkylating properties make it valuable in the preparation of complex molecules.
Biology: In biological research, this compound is used to study the effects of alkylating agents on cellular processes. It is particularly useful in investigating DNA damage and repair mechanisms.
Medicine: The compound has potential applications in the development of chemotherapeutic agents. Its ability to alkylate DNA makes it a candidate for cancer treatment research.
Industry: In the industrial sector, this compound is used in the production of polymers and other materials that require alkylating agents.
作用機序
The mechanism of action of N,N-Bis(2-chloroethyl)-3-cyclopentyl-propan-1-amine involves the alkylation of nucleophilic sites in biological molecules. The chloroethyl groups form covalent bonds with nucleophilic atoms such as nitrogen or oxygen in DNA, leading to the formation of cross-links. These cross-links can interfere with DNA replication and transcription, ultimately causing cell death. The compound targets DNA and other nucleophilic biomolecules, disrupting their normal functions.
類似化合物との比較
N,N-Bis(2-chloroethyl)methylamine: Another nitrogen mustard with similar alkylating properties.
N,N-Bis(2-chloroethyl)cyclopropanamine: A compound with a cyclopropyl group instead of a cyclopentyl group.
N,N-Bis(2-chloroethyl)nitrosourea: Known for its use in chemotherapy due to its ability to cross-link DNA.
Uniqueness: N,N-Bis(2-chloroethyl)-3-cyclopentyl-propan-1-amine is unique due to the presence of the cyclopentyl group, which can influence its reactivity and biological activity. The cyclopentyl group may provide steric hindrance, affecting the compound’s interaction with biological targets and potentially leading to different pharmacokinetic properties compared to other nitrogen mustards.
特性
CAS番号 |
93532-08-2 |
|---|---|
分子式 |
C12H23Cl2N |
分子量 |
252.22 g/mol |
IUPAC名 |
N,N-bis(2-chloroethyl)-3-cyclopentylpropan-1-amine |
InChI |
InChI=1S/C12H23Cl2N/c13-7-10-15(11-8-14)9-3-6-12-4-1-2-5-12/h12H,1-11H2 |
InChIキー |
GUVMMHLCUCQKOO-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)CCCN(CCCl)CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


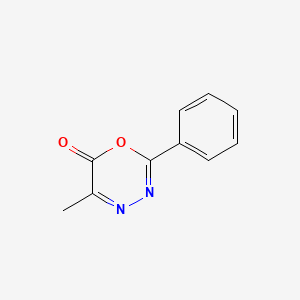
![Methyl 3-[(dimethylcarbamoyl)amino]benzoate](/img/structure/B14345801.png)
![[2-Hydroxy-3-(methoxycarbonyl)naphthalen-1-yl]methanesulfonic acid](/img/structure/B14345805.png)
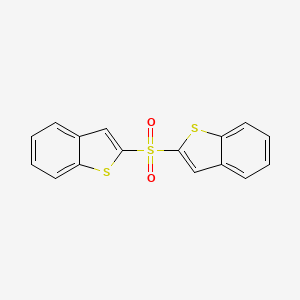
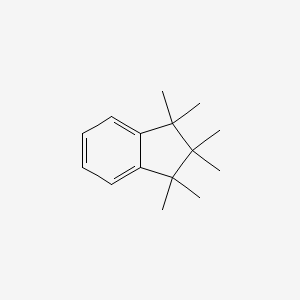

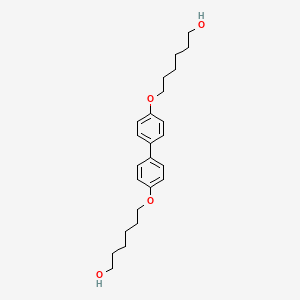
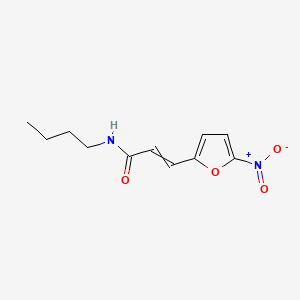
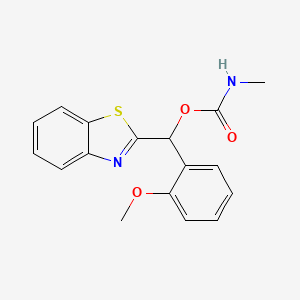

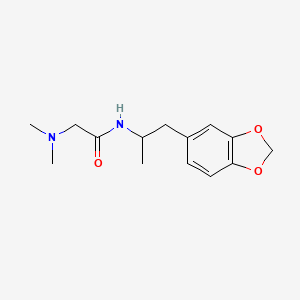
![1,7,7-Trimethylbicyclo[2.2.1]hept-5-en-2-ol](/img/structure/B14345867.png)
